REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([CH:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[O:10]1)([OH:8])=[O:7].[CH3:19]O>>[CH3:19][O:7][C:6]([CH:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[O:10]1)=[O:8]
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Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
70.34 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1OC2=CC=CC=C2CC1
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated by evaporation in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
washed with water, cold saturated sodium hydrogen carbonate solution and again with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The ethereal phase is dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1OC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.8 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |